molecular formula C21H16N2O B14443059 4'-(9-Acridinylamino)acetophenone CAS No. 73655-62-6

4'-(9-Acridinylamino)acetophenone

Cat. No.: B14443059
CAS No.: 73655-62-6
M. Wt: 312.4 g/mol
InChI Key: IKSDUCAEKHIKST-UHFFFAOYSA-N
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Description

4’-(9-Acridinylamino)acetophenone is an organic compound with the chemical formula C21H16N2O It is known for its unique structure, which includes an acridine moiety linked to an acetophenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(9-Acridinylamino)acetophenone typically involves the reaction of 9-aminoacridine with 4-acetylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of 4’-(9-Acridinylamino)acetophenone may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4’-(9-Acridinylamino)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of acridine quinones.

    Reduction: Formation of 4’-(9-acridinylamino)phenylethanol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

4’-(9-Acridinylamino)acetophenone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential as an intercalating agent in DNA, which can be useful in genetic research.

    Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4’-(9-Acridinylamino)acetophenone involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound targets specific DNA sequences and can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4’-(9-Acridinylamino)methanesulfon-m-anisidide (m-AMSA): Known for its antitumor activity and used in cancer research.

    Amsacrine: Another acridine derivative with similar DNA intercalating properties and used in chemotherapy.

Uniqueness

4’-(9-Acridinylamino)acetophenone is unique due to its specific structure, which combines the properties of acridine and acetophenone. This combination enhances its ability to interact with DNA and makes it a versatile compound in various scientific applications.

Properties

CAS No.

73655-62-6

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

1-[4-(acridin-9-ylamino)phenyl]ethanone

InChI

InChI=1S/C21H16N2O/c1-14(24)15-10-12-16(13-11-15)22-21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3,(H,22,23)

InChI Key

IKSDUCAEKHIKST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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